Superior Cardiovascular Safety Profile Compared to Febuxostat in Japanese Patients
In a retrospective analysis of the JMDC Claims Database involving 24,112 Japanese patients with hyperuricemia and/or gout, the adjusted risk of total cardiovascular events was significantly higher with febuxostat compared to allopurinol (RR 1.96, 95% CI 1.16-3.31) [1]. This difference was also observed for total cardiovascular + renal events (RR 1.61, 95% CI 1.02-2.56) and heart failure (RR 3.85, 95% CI 1.59-9.35). These findings establish allopurinol's favorable cardiovascular risk profile relative to febuxostat in this patient population.
| Evidence Dimension | Adjusted risk of total cardiovascular events |
|---|---|
| Target Compound Data | Allopurinol: reference group (RR 1.0) |
| Comparator Or Baseline | Febuxostat: RR 1.96 (95% CI 1.16-3.31) |
| Quantified Difference | Febuxostat associated with 96% higher risk (RR 1.96) compared to allopurinol |
| Conditions | JMDC Claims Database (2013-2019), n=24,112, age ≥20 years, ≥93% male, hyperuricemia and/or gout |
Why This Matters
For studies evaluating cardiovascular outcomes in hyperuricemic populations, allopurinol offers a lower-risk comparator relative to febuxostat, which may impact safety monitoring requirements and statistical power calculations.
- [1] Wakabayashi Y, et al. Cardiovascular Events During Treatment With Xanthine Oxidoreductase Inhibitors in Patients With Gout and Hyperuricemia in Japan ― A JMDC Claims Database Study ―. Circ Rep. 2025;7(3):183-190. View Source
